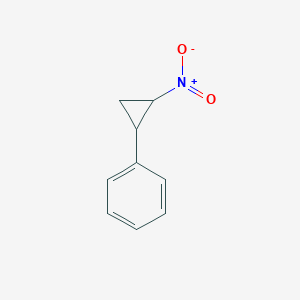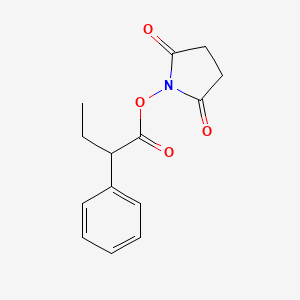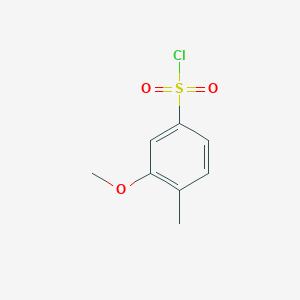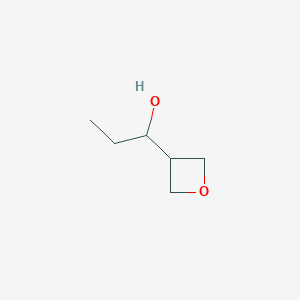
1-(氧杂环丁-3-基)丙醇-1
描述
“1-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It contains a total of 20 bonds, including 8 non-H bonds, 2 rotatable bonds, 1 four-membered ring (oxetane), 1 hydroxyl group, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of “1-(Oxetan-3-yl)propan-1-ol” can be achieved through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of “1-(Oxetan-3-yl)propan-1-ol” includes a four-membered oxetane ring, a hydroxyl group, a secondary alcohol, and an aliphatic ether . The presence of these functional groups contributes to its unique chemical properties.Chemical Reactions Analysis
The chemical reactions involving “1-(Oxetan-3-yl)propan-1-ol” are primarily centered around its oxetane ring. For instance, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required . The oxetane ring can also undergo ring-expansion reactions to form larger rings .科学研究应用
合成和药物化学应用
1-(氧杂环丁-3-基)丙醇-1 主要用于合成各种化合物。一种值得注意的方法涉及其由环氧氯丙烷合成,展示了其在制备 3-氧杂环丁酮和相关氧杂环丁烷衍生物中的重要性。这些衍生物在药物发现中至关重要,因为它们作为氧杂环丁酮的前体,提供了溶解度、亲脂性、代谢稳定性和分子构象修饰。氧杂环丁烷环,特别是氧杂环丁-3-醇,因其生物等排性质而受到认可,表明其作为羧酸官能团的替代物的潜力。这种能力延伸到复杂分子的合成,例如具有新型生物活性的类固醇,包括抗炎和抗糖皮质激素作用。此外,由炔丙醇进行的氧杂环丁-3-酮一步金催化合成,举例说明了药物化学中的一种实用方法,通过有效的氧杂环丁烷环形成,促进了有价值的药物发现底物的产生 (徐等人,2016)。
光聚合和材料科学
This compound 衍生物也在材料科学中得到应用。例如,它们在特定催化剂引发的固体无定形层的光聚合过程中的应用,展示了它们在创造具有理想光学、光物理、电化学和热学性质的材料中的作用。这些进步有助于开发具有特定电子和材料工程应用的高性能聚合物 (Andrikaityte 等人,2012)。
药物开发中的生物等排体
将氧杂环丁-3-醇评估为羧酸官能团的潜在生物等排体,突出了其在药物开发中的重要性。这项研究强调了氧杂环丁-3-醇衍生物的物理化学性质,提供了将其用作等排体替代品的见解。此类研究对于设计具有优化疗效和减少副作用的新型治疗剂至关重要,突出了 this compound 在药物化学中的多功能性 (Lassalas 等人,2017)。
安全和危害
作用机制
Target of Action
Oxetane derivatives have been employed to improve drugs’ physicochemical properties . They have been used in the pharmaceutical industry, suggesting that they may interact with various biological targets depending on the specific drug molecule they are incorporated into .
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . As an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom, which may subtly modulate the basicity and potentially lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetanes have been used in medicinal chemistry, suggesting that they may influence a variety of biochemical pathways depending on the specific drug molecule they are part of .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could impact their bioavailability .
Result of Action
The use of oxetanes in drug discovery suggests that they may have a variety of effects depending on the specific drug molecule they are incorporated into .
Action Environment
The stability and efficacy of oxetanes in drug molecules may be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
1-(Oxetan-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 1-(Oxetan-3-yl)propan-1-ol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.
Cellular Effects
The effects of 1-(Oxetan-3-yl)propan-1-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, 1-(Oxetan-3-yl)propan-1-ol can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(Oxetan-3-yl)propan-1-ol exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to changes in the activity of these biomolecules, either inhibiting or activating their function. For instance, 1-(Oxetan-3-yl)propan-1-ol can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also a result of its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(Oxetan-3-yl)propan-1-ol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to 1-(Oxetan-3-yl)propan-1-ol can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes. These changes can influence the overall cellular response to the compound, potentially leading to altered efficacy or toxicity.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Oxetan-3-yl)propan-1-ol vary with different dosages. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dose range produces maximal therapeutic benefits without significant toxicity. Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-(Oxetan-3-yl)propan-1-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, influencing metabolic flux and metabolite levels. For example, some metabolites may be further processed by conjugation reactions, leading to their excretion from the body. The interaction of 1-(Oxetan-3-yl)propan-1-ol with metabolic enzymes can also affect the levels of other metabolites, potentially leading to metabolic imbalances.
Transport and Distribution
Within cells and tissues, 1-(Oxetan-3-yl)propan-1-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and moderate polarity . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of 1-(Oxetan-3-yl)propan-1-ol can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 1-(Oxetan-3-yl)propan-1-ol is crucial for its activity. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization is often determined by targeting signals or post-translational modifications that direct the compound to specific organelles. For instance, the presence of specific functional groups on 1-(Oxetan-3-yl)propan-1-ol can facilitate its transport into the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
1-(oxetan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRLPBEGSHDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105242.png)
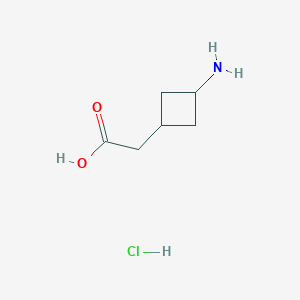
![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105255.png)
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)
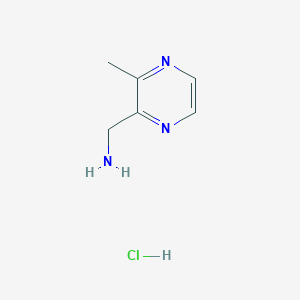
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)


